N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole, pyrimidine, thienyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of coupling reactions.
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Preparation of 4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL SULFANYL Intermediate
Starting Materials: 1-methyl-1H-pyrazole, 2-chloro-4,6-bis(trifluoromethyl)pyrimidine, thiol reagent.
Reaction Conditions: The pyrazole derivative is reacted with the pyrimidine compound in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to form the sulfanyl intermediate.
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Formation of the Isoxazole Ring
Starting Materials: 2-thiophenecarboxylic acid, hydroxylamine hydrochloride.
Reaction Conditions: The carboxylic acid is converted to the corresponding hydroxamic acid, which undergoes cyclization to form the isoxazole ring under acidic conditions.
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Coupling of Intermediates
Starting Materials: The sulfanyl intermediate and the isoxazole derivative.
Reaction Conditions: These intermediates are coupled using a suitable coupling reagent (e.g., EDCI, HOBt) in an organic solvent (e.g., dichloromethane) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the electrophilic centers in the pyrimidine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl ring.
N~3~-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The uniqueness of N3-(2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15F3N6O2S2 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N6O2S2/c1-28-10-11(9-24-28)12-8-16(19(20,21)22)26-18(25-12)32-6-4-23-17(29)13-7-14(30-27-13)15-3-2-5-31-15/h2-3,5,7-10H,4,6H2,1H3,(H,23,29) |
InChI Key |
UEMFAXINNKYGQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)SCCNC(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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